molecular formula C13H17BrO B13201508 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol

Cat. No.: B13201508
M. Wt: 269.18 g/mol
InChI Key: NLCHEJDZPLUIJL-UHFFFAOYSA-N
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Description

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol is an organic compound characterized by a bromine atom and a methyl group attached to a phenyl ring, which is further connected to a cyclopentanol structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol typically involves the bromination of 2-methylphenyl derivatives followed by cyclization reactions. One common method includes the use of bromine and a suitable solvent under controlled temperature conditions to achieve the desired brominated product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, thiols.

Scientific Research Applications

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and the cyclopentanol structure play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways and exerting its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-2-methylphenyl)-3-methylcyclopentan-1-ol is unique due to its specific cyclopentanol structure, which imparts distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C13H17BrO

Molecular Weight

269.18 g/mol

IUPAC Name

1-(4-bromo-2-methylphenyl)-3-methylcyclopentan-1-ol

InChI

InChI=1S/C13H17BrO/c1-9-5-6-13(15,8-9)12-4-3-11(14)7-10(12)2/h3-4,7,9,15H,5-6,8H2,1-2H3

InChI Key

NLCHEJDZPLUIJL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=C(C=C(C=C2)Br)C)O

Origin of Product

United States

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